1-(1H-indol-1-ylacetyl)-3-piperidinecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1H-indol-1-ylacetyl)-3-piperidinecarboxylic acid, also known as ALKS 5461, is a novel antidepressant drug candidate that has shown promising results in clinical trials. This compound is a combination of two drugs, buprenorphine and samidorphan, that work together to produce a unique mechanism of action.
Mécanisme D'action
Target of Action
It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are biologically active compounds used for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, indicating that they likely interact with multiple biochemical pathways .
Result of Action
Indole derivatives are known to have diverse biological activities, suggesting that they likely have a wide range of molecular and cellular effects .
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(1H-indol-1-ylacetyl)-3-piperidinecarboxylic acid 5461 is its unique mechanism of action, which may provide a new approach to the treatment of depression. However, one limitation is that the synthesis of this compound is complex and may be difficult to reproduce in large quantities.
Orientations Futures
There are a number of future directions for research on 1-(1H-indol-1-ylacetyl)-3-piperidinecarboxylic acid 5461, including the optimization of its pharmacokinetic properties, the identification of biomarkers for treatment response, and the investigation of its potential use in other psychiatric disorders. Additionally, further studies are needed to determine the long-term safety and efficacy of this compound.
Méthodes De Synthèse
The synthesis of 1-(1H-indol-1-ylacetyl)-3-piperidinecarboxylic acid 5461 involves the chemical modification of buprenorphine and samidorphan. Buprenorphine is first converted to norbuprenorphine, which is then reacted with indole-1-carboxylic acid to form 1-(1H-indol-1-ylacetyl)-norbuprenorphine. Samidorphan is then added to the mixture to produce 1-(1H-indol-1-ylacetyl)-3-piperidinecarboxylic acid 5461.
Applications De Recherche Scientifique
1-(1H-indol-1-ylacetyl)-3-piperidinecarboxylic acid 5461 has been extensively studied in preclinical and clinical trials for its potential use as an antidepressant. It has been shown to have a unique mechanism of action that targets the endogenous opioid system, which is involved in the regulation of mood and emotional processing.
Propriétés
IUPAC Name |
1-(2-indol-1-ylacetyl)piperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c19-15(18-8-3-5-13(10-18)16(20)21)11-17-9-7-12-4-1-2-6-14(12)17/h1-2,4,6-7,9,13H,3,5,8,10-11H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIPRSPPCSIQIBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2C=CC3=CC=CC=C32)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.